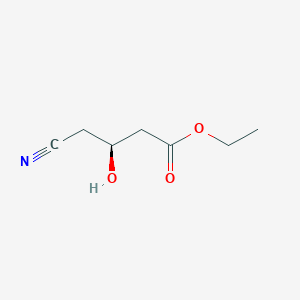

Ethyl (S)-4-cyano-3-hydroxybutyrate

Übersicht

Beschreibung

Ethyl (S)-4-cyano-3-hydroxybutyrate is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl (S)-4-cyano-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanide ion in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

Temperature: Moderate temperatures (20-50°C)

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

Catalysts: Bases such as sodium ethoxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, and the process is often optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (S)-4-cyano-3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the cyano group to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Substitution: Sodium azide (NaN3) or other nucleophiles in polar solvents.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl (S)-4-cyano-3-hydroxybutyrate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Precursor for Drug Synthesis : It serves as a key intermediate in the synthesis of drugs targeting metabolic disorders and neurological conditions. Its chiral nature allows for the production of enantiomerically pure compounds, which are often more effective and have fewer side effects.

- Antihyperlipidemic Agents : Research has indicated its potential use in the synthesis of statins, such as Atorvastatin, which are used to manage cholesterol levels and reduce cardiovascular risks .

- Catalytic Applications : this compound can act as a catalyst in various organic reactions, including transesterification processes, enhancing the efficiency of synthetic pathways .

Organic Synthesis

The compound is widely used in organic synthesis due to its versatile reactivity:

- Synthesis of Chiral Compounds : It is utilized in the preparation of other chiral intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

- Whole Cell Catalysis : A novel application involves using whole cell catalysis with halohydrin dehalogenase enzymes to convert substrates into ethyl (R)-4-cyano-3-hydroxybutyrate, achieving high yields and conversions .

Agrochemical Applications

This compound also finds applications in the agrochemical sector:

- Pesticide Development : It is used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides, contributing to enhanced agricultural productivity.

- Fertilizer Components : The compound can be involved in developing fertilizers that enhance crop yield through improved nutrient absorption.

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Precursor for statins like Atorvastatin | Important for managing cholesterol levels |

| Organic Synthesis | Chiral compound synthesis | Used to create enantiomerically pure products |

| Agrochemicals | Intermediate for pesticides | Enhances agricultural productivity |

| Catalysis | Transesterification reactions | Improves efficiency in synthetic pathways |

Case Studies

- Synthesis Optimization : A study demonstrated the optimization of pH and temperature conditions for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate using whole cell catalysis, achieving 95% conversion within 14 hours .

- Pharmaceutical Development : Research highlighted the role of this compound in synthesizing novel antihyperlipidemic agents, showcasing its importance in drug discovery and development .

Wirkmechanismus

The mechanism by which Ethyl (S)-4-cyano-3-hydroxybutyrate exerts its effects involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and biochemical pathways, making the compound valuable in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Ethyl (S)-4-cyano-3-hydroxybutyrate can be compared with other similar compounds such as:

Ethyl 4-cyano-3-hydroxybutyrate: The non-chiral version of the compound.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

4-Cyano-3-hydroxybutyric acid: The free acid form of the compound.

Uniqueness: The chiral nature of this compound makes it unique, as it can interact with biological systems in a stereospecific manner, which is crucial for its potential pharmaceutical applications.

Biologische Aktivität

Ethyl (S)-4-cyano-3-hydroxybutyrate is a chiral compound that has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

This compound has the molecular formula and is classified as a chiral molecule. Its structure includes a cyano group, hydroxyl group, and an ethyl ester, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including chemical and enzymatic approaches:

- Chemical Synthesis : Traditional methods often involve the use of reagents like epichlorohydrin and cyanide compounds. These processes can yield high purity but may involve hazardous chemicals.

- Enzymatic Synthesis : Recent advancements have focused on biocatalysis using enzymes such as halohydrin dehalogenase. A notable study reported a 95% conversion rate in synthesizing this compound using whole-cell catalysis with a novel enzyme from Parvibaculum lavamentivorans . This method is considered more environmentally friendly.

Biological Activity

This compound exhibits several biological activities that are primarily linked to its role as a precursor in synthesizing drugs like atorvastatin, which is used to lower cholesterol levels. The compound's activity can be summarized as follows:

- Cholesterol-Lowering Effects : As an intermediate in atorvastatin synthesis, this compound contributes to inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .

- Potential Neuroprotective Effects : Some studies suggest that derivatives of 4-cyano-3-hydroxybutyrate may have neuroprotective properties, although more research is needed to establish direct effects .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Cholesterol Lowering | Inhibits HMG-CoA reductase; key in atorvastatin synthesis |

| Neuroprotective Potential | Possible protective effects against neurodegeneration (requires further study) |

| Environmental Impact | Biocatalytic synthesis presents a greener alternative to traditional methods |

Eigenschaften

IUPAC Name |

ethyl (3S)-4-cyano-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFROBMBSKWQY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427305 | |

| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312745-91-8 | |

| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.